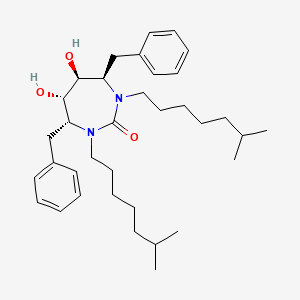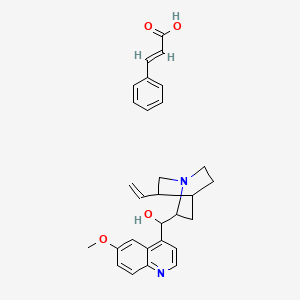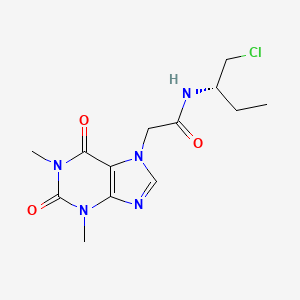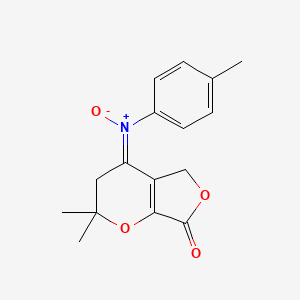
1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine is a complex organic compound that belongs to the class of pyrazoloazepines This compound is characterized by its unique structure, which includes a fused ring system with both pyrazole and azepine moieties
Vorbereitungsmethoden
The synthesis of 1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of acetic anhydride and pyridine under reflux conditions for a couple of hours . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include acetic anhydride, pyridine, and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the inhibition of certain enzymes.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting this enzyme complex, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. This makes it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
1,3a,8,12b-Tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine can be compared with other pyrazoloazepine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine These compounds share similar structural features but differ in their specific ring systems and functional groups. The unique structure of this compound contributes to its distinct chemical properties and biological activities .
Eigenschaften
CAS-Nummer |
85008-85-1 |
|---|---|
Molekularformel |
C27H21N3 |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
3,5-diphenyl-3,4,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaene |
InChI |
InChI=1S/C27H21N3/c1-3-11-19(12-4-1)26-25-21-15-7-9-17-23(21)28-24-18-10-8-16-22(24)27(25)30(29-26)20-13-5-2-6-14-20/h1-18,25,27-28H |
InChI-Schlüssel |
QRRLOHLTSQNEFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C3C2C4=CC=CC=C4NC5=CC=CC=C35)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



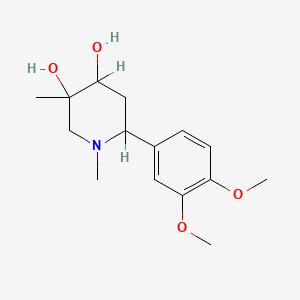



![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[4-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12764023.png)
